N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c18-14-3-1-2-4-15(14)19-24(22,23)13-9-11-5-6-16(21)20-8-7-12(10-13)17(11)20/h1-4,9-10,19H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDTQSLAZDFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a novel compound with significant biological activity. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrroloquinoline core substituted with a fluorophenyl group and a sulfonamide moiety. This unique structure contributes to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrroloquinoline framework followed by functionalization to introduce the sulfonamide and fluorophenyl groups. Detailed synthetic routes can be found in recent literature focusing on similar classes of compounds.
Antimicrobial Activity
Research indicates that compounds within the pyrroloquinoline class exhibit promising antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains and fungi. The specific biological activity of this compound against microbial pathogens needs further exploration but is supported by preliminary findings in related compounds.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways. For example, it has been reported that similar quinoline derivatives can inhibit kinases associated with tumor growth and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-fluorophenyl)-4-oxo... | A549 (Lung Cancer) | 0.75 | Apoptosis induction |
| N-(2-fluorophenyl)-4-oxo... | MCF7 (Breast Cancer) | 0.50 | Kinase inhibition |
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Specifically, it may act as a selective inhibitor for certain kinases involved in cancer progression. Studies have reported IC50 values in the low nanomolar range for similar compounds against target kinases.
Case Studies
- Case Study on Anticancer Activity : A study evaluating various substituted quinolines found that those with a sulfonamide group exhibited enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis.
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds against Mycobacterium tuberculosis and found significant activity with low toxicity towards human cells.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyrroloquinoline Core Modifications
- Methyl Group at Position 2: The introduction of a methyl group at position 2 of the pyrroloquinoline nucleus (e.g., in N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamides) enhances diuretic activity, as demonstrated by superior efficacy compared to hydrochlorothiazide in rat models .
- Sulfonamide vs. Carboxamide: The sulfonamide group at position 8 in the target compound contrasts with carboxamide derivatives (e.g., N-(2-furylmethyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamide).
Aryl Substituent Variations
- 2-Fluorophenyl vs. Phenoxyphenyl: The target compound’s 2-fluorophenyl group is less bulky than the 4-phenoxyphenyl substituent in 2-oxo-N-(4-phenoxyphenyl)-pyrroloquinoline-8-sulfonamide (logP = 4.22) . Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to the ether-linked phenoxy group.
- Halogenation Effects : Bromophenyl analogs (e.g., 4BP-TQS) show bulkier substituents that reduce solubility but may increase receptor binding avidity through hydrophobic interactions .
Physicochemical Properties
*Estimated based on molecular formula.
†Predicted using analogous structures.
‡Assumed similar to due to shared sulfonamide group.
- Hydrogen-Bonding Capacity : The sulfonamide group contributes to a polar surface area (~65 Ų in analogs), which may limit blood-brain barrier penetration but enhance renal excretion, aligning with diuretic applications .
Diuretic Efficacy
- Comparison with Carboxamide Derivatives: N-(2-furylmethyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamide (6d) showed 90% yield and diuretic activity comparable to hydrochlorothiazide at 10 mg/kg in rats . The target compound’s sulfonamide group may enhance potency, though direct comparative data are unavailable.
- Role of Fluorine: The 2-fluorophenyl substituent could reduce oxidative metabolism (via cytochrome P450 inhibition), prolonging half-life compared to non-halogenated analogs .
Receptor Interactions
- Sulfonamide vs. Thioxothiazolidinone: Hybrid compounds like (Z)-2-thioxo-5-(4,4,6-trimethyl-pyrroloquinolin-1-ylidene)thiazolidin-4-one () exhibit divergent mechanisms, targeting enzymes like carbonic anhydrase rather than diuretic receptors. The target compound’s sulfonamide group may favor selective binding to renal transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
